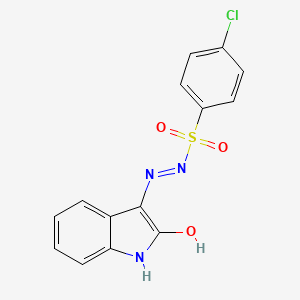
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, also known as C16, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is not fully understood. However, it is believed that 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. In addition, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to inhibit the growth of several bacterial and viral strains, including Staphylococcus aureus and Herpes simplex virus.
Advantages and Limitations for Lab Experiments
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, the mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the research on 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide. One area of interest is the development of new derivatives of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide that have improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide in more detail, which will help to design more effective experiments to study its effects. Finally, the potential use of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases, should be explored further.
Conclusion:
In conclusion, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is a promising chemical compound that has shown potential therapeutic effects in various fields of research. Its anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide involves the reaction between 4-chlorobenzenesulfonyl hydrazide and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been shown to possess anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. In cancer research, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been demonstrated to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-5-7-10(8-6-9)22(20,21)18-17-13-11-3-1-2-4-12(11)16-14(13)19/h1-8,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIQONQXAQUYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)


![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)

![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)